(E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide
Description
The compound (E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a structurally complex molecule featuring a thiazolidinone core fused with a substituted acetamide moiety. Its key structural attributes include:
- A 2-methoxyphenoxy linker, which may enhance solubility and modulate receptor binding.
- An acetamide side chain, commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-3-17-14(19)12(23-15(17)22)7-9-4-5-10(11(6-9)20-2)21-8-13(16)18/h4-7H,3,8H2,1-2H3,(H2,16,18)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQBZJXALSXAOR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)N)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized below:
Table 1: Key Structural and Functional Comparisons
*Yields vary based on substituents. †Melting points inferred from similar derivatives.
Key Findings from Comparative Analysis
Structural Impact on Synthesis Efficiency :
- The 3-ethyl group in the target compound may improve synthetic accessibility compared to bulkier substituents (e.g., 4-chlorobenzylidene in Compound 9), which require stringent reaction conditions .
- Derivatives with electron-withdrawing groups (e.g., nitro in Compound 3d) exhibit lower yields (53–65%) due to steric hindrance, whereas methoxy-substituted analogs (e.g., Compound 3i) show moderate yields (58–75%) .
Pharmacological Activity: Hypoglycemic Activity: The 2,4-dioxothiazolidin-5-ylidene moiety in derivatives (e.g., Compound 3d) enhances insulin sensitization, achieving 40–60% glucose reduction in diabetic mice . The target compound’s 2-thioxo variant may offer similar efficacy but requires validation. Toxicity: Substituents like 4-methoxyphenyl (Compound 3i) correlate with mild hepatotoxicity, while non-aromatic rings (e.g., piperidinyl in Compound 3h) reduce activity due to poor hydrogen bonding .
Thermal Stability :
- Higher melting points (206–207°C) in indole-containing derivatives (Compound 10) suggest enhanced crystallinity versus methoxy-substituted analogs (147–160°C) . The target compound’s ethyl group may lower its melting point relative to chlorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
